Sterelactone B
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Overview
Description
Sterelactone B is a natural product found in Stereum with data available.
Scientific Research Applications
Drug-Eluting Stent Fabrication
Sterelactone B has been implicated in the development of bio-absorbable drug-coated stents. A study by Park et al. (2015) described the creation of a helical, biocompatible, and biodegradable stent using 3D rapid prototyping. The stent was coated with a drug mix including Sterelactone B for slow drug release. This innovative approach showed promise in treating coronary thrombosis and may offer a promising scaffold for biological stent technology (Park et al., 2015).
Biorelevant Dissolution Media and Drug Solubility
The solubility of hydrophobic drugs like Sterelactone B in biorelevant dissolution media (BDM) has been a focal point of research. Vinarov et al. (2018) examined how surfactants and bile interactions in BDM affect the solubility of hydrophobic drugs. The study provided crucial insights into the oral absorption of drugs like Sterelactone B, highlighting the complex interplay between pharmaceutical excipients, bile salts, and drug solubility in intestinal fluids (Vinarov et al., 2018).
Plant Hormone Research
Sterelactone B's structure is related to brassinosteroids, a class of plant hormones. Khripach et al. (2000) explored the role of brassinosteroids in bio-regulation in plants. This research marked a significant step in understanding steroid hormones in plants and their potential applications in agriculture, such as yield promotion and plant protection. The insights from this study might be applicable to Sterelactone B in understanding its effects and potential uses in plant biology (Khripach et al., 2000).
Nanocarrier Drug Delivery
The modification of hydrophobic blocks in polyethylene oxide poly(caprolactone)-based nanocarriers has been studied for drug delivery systems, which could be relevant for Sterelactone B. Falamarzian and Lavasanifar (2010) assessed the efficacy of such nanocarriers in the solubilization and delivery of drugs, paving the way for improved drug delivery mechanisms that could potentially apply to Sterelactone B (Falamarzian & Lavasanifar, 2010).
Chromatographic Analysis
Sterelactone B's structure and properties might make it a candidate for chromatographic analysis, similar to other steroid compounds. Xiong et al. (2009) developed a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for separating and quantifying steroids. This method could be applicable for analyzing Sterelactone B in various formulations or biological samples (Xiong et al., 2009).
properties
Product Name |
Sterelactone B |
---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] hexanoate |
InChI |
InChI=1S/C21H26O6/c1-4-5-6-7-14(23)26-16-15-12(8-19(16,2)3)9-20-11-21(20,13(15)10-22)18(25)27-17(20)24/h8,10,16,18,25H,4-7,9,11H2,1-3H3/t16-,18-,20-,21-/m1/s1 |
InChI Key |
MQPOERGLRKKIDH-KRZXBLKESA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O |
Canonical SMILES |
CCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O |
synonyms |
sterelactone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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